2-methoxy-4-(trifluoromethoxy)benzoic Acid
Overview
Description
2-Methoxy-4-(trifluoromethoxy)benzoic Acid is a chemical compound with the molecular formula C9H7F3O4 . It has a molecular weight of 236.15 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 2-methoxy-4-(trifluoromethoxy)benzoic Acid is1S/C9H7F3O4/c1-15-7-4-5(16-9(10,11)12)2-3-6(7)8(13)14/h2-4H,1H3,(H,13,14)
. The SMILES representation is COC1=C(C=CC(=C1)OC(F)(F)F)C(=O)O
. Physical And Chemical Properties Analysis
2-Methoxy-4-(trifluoromethoxy)benzoic Acid is a solid substance . It has a molecular weight of 236.15 . The compound’s molecular formula is C9H7F3O4 .Scientific Research Applications
1. Photoluminescence in Lanthanide Coordination Compounds
Research involving derivatives of benzoic acid, including 2-methoxy-4-(trifluoromethoxy)benzoic acid, has shown their utility in influencing the photophysical properties of lanthanide coordination compounds. These compounds, when used as ligands, can alter the electron density and consequently impact the photoluminescence of the complexes (Sivakumar et al., 2010).
2. Directed Lithiation and Functionalization
The directed lithiation of benzoic acids, including variants like 2-methoxy-4-(trifluoromethoxy)benzoic acid, has been explored. This method is important for the ortho-functionalization of benzoic acid derivatives, enabling the synthesis of complex organic compounds with specific structural arrangements (Bennetau et al., 1995).
3. Electrophilic Substitution in Benzoic Acids
Studies have investigated the behavior of the trifluoromethoxy group in benzoic acid derivatives, like 2-methoxy-4-(trifluoromethoxy)benzoic acid. This group has been noted for its long-range electron-withdrawing effects, influencing the reactivity of arylmetal compounds in electrophilic substitution reactions (Castagnetti & Schlosser, 2002).
4. Deprotonation and Synthesis of Benzoic Acids
The potassium salt of benzoic acids, including derivatives like 2-methoxy-4-(trifluoromethoxy)benzoic acid, has been studied for selective deprotonation. This process is crucial in the synthesis of complex benzoic acid derivatives (Sinha, Mandal, & Chandrasekaran, 2000).
5. Applications in Doping of Polyaniline
Research into doping polyaniline with benzoic acid derivatives, including 2-methoxy variants, has shown potential applications in enhancing the properties of conductive polymers. This can lead to improvements in the conductivity and thermal stability of these polymers (Amarnath & Palaniappan, 2005).
Safety And Hazards
The safety data sheet for 2-methoxy-4-(trifluoromethoxy)benzoic Acid indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust or mist, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
2-methoxy-4-(trifluoromethoxy)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O4/c1-15-7-4-5(16-9(10,11)12)2-3-6(7)8(13)14/h2-4H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSXIWDPTFEOFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OC(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-4-(trifluoromethoxy)benzoic Acid | |
CAS RN |
848947-91-1 | |
Record name | 2-Methoxy-4-(trifluoromethoxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Citations
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